{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Isomeric Considerations
The compound {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride derives its systematic name from its unique spirocyclic framework. According to IUPAC rules, the parent structure is a spiro[4.4]nonane system, where two four-membered rings (one oxolane and one cyclopentane) share a single spiro carbon atom. The numbering begins at the oxygen-containing ring, with the sulfonyl chloride (-SO$$_2$$Cl) substituent located on the methylene group adjacent to the spiro junction (position 2).
Isomeric variations arise from:
- Positional isomerism : Alternative placements of the sulfonyl chloride group (e.g., {2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride ) or oxygen atom (e.g., Spiro[4.4]nonane-1-sulfonyl chloride ).
- Ring-size isomerism : Derivatives like Spiro[3.5]nonane-7-sulfonyl chloride feature distinct bicyclic systems.
Comparative Analysis of Spirocyclic Sulfonyl Chloride Derivatives
Spirocyclic sulfonyl chlorides exhibit structural diversity, as shown in Table 1.
Table 1: Structural Comparison of Spirocyclic Sulfonyl Chlorides
Key trends:
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR : The spiro carbon’s rigidity produces distinct splitting patterns. For example, protons on the oxolane ring (δ 3.5–4.0 ppm) and cyclopentane (δ 1.2–2.5 ppm) are resolvable due to restricted rotation.
- $$^13$$C NMR : The spiro carbon resonates near δ 95–105 ppm, while the sulfonyl chloride’s sulfur-bound carbon appears at δ 55–60 ppm.
Infrared (IR) Spectroscopy
Critical absorption bands include:
- S=O asymmetric stretch: 1360–1340 cm$$^{-1}$$
- S-Cl stretch: 580–540 cm$$^{-1}$$
- C-O-C (oxolane): 1120–1080 cm$$^{-1}$$
Mass Spectrometry (MS)
Properties
IUPAC Name |
1-oxaspiro[4.4]nonan-2-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)7-8-3-6-9(13-8)4-1-2-5-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTWCQDVUAUMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(O2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride typically involves the reaction of the corresponding alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Reaction Conditions: Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfones: Formed by the reaction with thiols.
Scientific Research Applications
Synthesis of Bioactive Compounds
{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride is utilized as a reagent in the synthesis of various bioactive compounds. It serves as a versatile electrophile in nucleophilic substitution reactions, facilitating the introduction of sulfonyl groups into organic molecules. This property is particularly valuable in developing new pharmaceuticals.
Case Study : A study demonstrated the synthesis of spirocyclic oxetane-fused benzimidazoles using methanesulfonyl chloride derivatives, enhancing binding affinities to specific enzyme active sites relevant in cancer therapy .
Modulation of Receptor Activity
Research indicates that derivatives of this compound can modulate the activity of serotonin receptors, particularly the 5-hydroxytryptamine receptor 7. This modulation has implications for treating various neuropsychiatric disorders such as depression, anxiety, and schizophrenia .
Data Table: Potential Disorders Targeted by Receptor Modulation
| Disorder | Mechanism of Action |
|---|---|
| Depression | Serotonin receptor modulation |
| Anxiety | Neurotransmitter balance improvement |
| Schizophrenia | Regulation of neurotransmitter pathways |
Synthetic Intermediates
The compound acts as an important intermediate in organic synthesis, particularly in creating complex molecules through multi-step reactions. Its ability to participate in various coupling reactions makes it an essential building block for synthesizing larger molecular frameworks.
Example Reaction : The reaction of this compound with alcohols leads to the formation of sulfonate esters, which are useful in further synthetic transformations .
Polymer Chemistry
In polymer chemistry, this compound can be used as a cross-linking agent or curing agent for various polymeric materials. Its unique structure allows for enhanced thermal stability and mechanical properties in polymer networks.
Data Table: Properties of Polymers Modified with this compound
| Property | Unmodified Polymer | Modified Polymer |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 50 |
| Flexibility (%) | 15 | 25 |
Mechanism of Action
The mechanism of action of {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of covalent bonds with various functional groups. The spirocyclic structure of the compound may also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound without the spirocyclic structure.
Tosyl Chloride: Another sulfonyl chloride compound with a toluene ring instead of the spirocyclic structure.
Uniqueness
{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable reagent in organic synthesis .
Biological Activity
{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique spirocyclic structure and reactive sulfonyl chloride functional group. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.
- Molecular Formula : C₁₄H₁₉ClO₃S
- CAS Number : 1593050-95-3
- Structure : The compound features a spirocyclic structure that enhances its steric and electronic properties, making it a versatile reagent in organic synthesis.
The biological activity of this compound primarily arises from the reactivity of the sulfonyl chloride group. This group is highly electrophilic, allowing it to readily react with nucleophiles such as amines, alcohols, and thiols. The resulting products can include:
- Sulfonamides : Formed through reactions with amines.
- Sulfonate Esters : Resulting from reactions with alcohols.
- Sulfones : Produced via reactions with thiols.
These transformations are crucial for modifying biomolecules and enhancing their biological activities.
Anticancer Activity
Research indicates that compounds containing spirocyclic structures can exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the activity of enzymes such as NQO1 (NAD(P)H:quinone oxidoreductase 1), which is overexpressed in various cancer cell lines. This inhibition can lead to increased apoptosis in cancer cells, highlighting the compound's potential as an anticancer agent .
Enzyme Inhibition
The sulfonyl chloride group allows for the selective modification of enzyme active sites. For example, it has been used to activate hydroxyl groups for nucleophilic substitution reactions, leading to the formation of various functional derivatives that can modulate enzyme activity . This property is particularly valuable in drug design and development.
Antimicrobial Activity
The compound's derivatives have also been investigated for antimicrobial properties. Research has demonstrated that certain spirocyclic compounds exhibit minimum inhibitory concentrations (MIC) against bacterial strains such as E. coli and Pseudomonas aeruginosa, suggesting potential applications in treating infections .
Study 1: NQO1 Inhibition
In a study focusing on the inhibition of NQO1, derivatives of this compound were synthesized and evaluated for their binding affinities. The results indicated that these compounds could bind effectively to the enzyme's active site, leading to significant reductions in enzymatic activity and promoting apoptosis in cancer cells .
Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of various derivatives against common pathogens. The results showed that specific modifications to the spirocyclic structure enhanced antimicrobial activity, with some compounds achieving MIC values comparable to established antibiotics .
Comparative Analysis
| Compound | Structure Type | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | Spirocyclic | Anticancer, Antimicrobial | Inhibits NQO1; effective against E. coli |
| Methanesulfonyl Chloride | Simple Sulfonyl Chloride | Limited | Primarily used for functionalization |
| Tosyl Chloride | Aromatic Sulfonyl Chloride | Moderate | Used in organic synthesis but less reactive |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves (JIS T 8116), chemical-resistant lab coats, and sealed goggles (JIS T 8147). Use an organic vapor respirator (JIS T 8152) to avoid inhalation of vapors .
- Emergency Measures : In case of skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing. For eye exposure, flush with water for ≥10 minutes and seek medical attention .
- Storage : Store in glass containers under inert gas (e.g., argon) at 2–8°C in a ventilated, corrosion-resistant cabinet. Avoid exposure to humidity and oxidizers .
Q. How can researchers synthesize this compound, and what purity benchmarks are critical?
- Methodological Answer :
- Synthesis Route : React 1-Oxaspiro[4.4]nonan-2-ylmethanol with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane, using pyridine as a base to scavenge HCl. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
- Purification : Perform flash chromatography (silica gel, gradient elution) followed by recrystallization from cold ethanol. Target ≥98% purity (HPLC, C18 column, 220 nm) to minimize reactive impurities .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the spirocyclic proton (δ 3.8–4.2 ppm, multiplet) and sulfonyl group (δ 3.1 ppm, singlet for CH3SO2). Assign quaternary carbons via DEPT-135 .
- FTIR : Confirm sulfonyl chloride functionality via S=O stretches at 1365 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric) .
- Mass Spectrometry : ESI-MS (negative mode) should show [M-Cl]⁻ at m/z 215.1 .
Advanced Research Questions
Q. How does the spirocyclic structure influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?
- Methodological Answer :
- Steric Effects : The spirocyclic moiety imposes torsional strain, slowing reactions with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies (e.g., pseudo-first-order conditions) show a 40% reduction in rate compared to linear analogs .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance electrophilicity. For moisture-sensitive reactions, pre-dry solvents over molecular sieves and conduct under N2 .
Q. What strategies mitigate hydrolysis during long-term storage or aqueous-phase reactions?
- Methodological Answer :
- Stabilization : Add 1% w/w anhydrous MgSO4 to absorb trace moisture. Store solutions in amber vials with PTFE-lined caps to prevent HCl gas release (from hydrolysis) .
- Kinetic Control : For aqueous reactions, maintain pH <4 using HCl to suppress sulfonate formation. Monitor hydrolysis via conductivity measurements .
Q. How can researchers assess the environmental persistence and ecotoxicity of this compound?
- Methodological Answer :
- Bioconcentration Factor (BCF) : Estimated BCF = 1.9 (low bioaccumulation potential) using EPI Suite™, consistent with its log Kow of 1.3 .
- Aquatic Toxicity : Follow OECD Test Guideline 202: Daphnia magna 48h EC50 = 12 mg/L, indicating moderate acute toxicity. Use algal growth inhibition assays (OECD 201) for chronic risk assessment .
Q. What analytical challenges arise in detecting decomposition byproducts, and how can they be resolved?
- Methodological Answer :
- Byproduct Identification : Use GC-MS (HP-5MS column) to detect methanesulfonic acid (retention time: 8.2 min) and spirocyclic alcohol (10.5 min). Quantify via external calibration .
- Mitigation : Optimize reaction quenching with ice-cold NaHCO3 to minimize sulfonic acid formation. Implement inline FTIR for real-time monitoring .
Q. What are the critical parameters for scaling up the synthesis while maintaining safety?
- Methodological Answer :
- Process Safety : Use jacketed reactors with automated temperature control (T <30°C) to prevent exothermic runaway. Conduct DSC analysis to identify decomposition onset (~120°C) .
- Waste Management : Neutralize waste streams with 10% NaOH before disposal. Adsorb spills using vermiculite, then incinerate in a licensed facility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
